molecular formula C13H12ClNO3S B2750955 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-30-0

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2750955
M. Wt: 297.75
InChI Key: XSMAZJJEXHOQHN-UHFFFAOYSA-N
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Description

The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is a versatile material used in scientific research. It has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . It is suitable for various applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” consists of a pyridinone ring substituted with a 3-chlorophenylsulfonyl group and two methyl groups . The presence of the sulfonyl group may contribute to the compound’s reactivity and potential applications .


Physical And Chemical Properties Analysis

The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" and its derivatives have been explored for their efficiency in facilitating reactions. A notable application is the catalysis of multi-component condensation reactions, where these compounds act as efficient, homogeneous, and reusable catalysts. For example, they have been utilized in the solvent-free synthesis of tetrahydrobenzo[a]xanthen-11-ones and hexahydroquinolines through one-pot multi-component condensation, highlighting their role in promoting eco-friendly and efficient synthetic pathways (Moosavi‐Zare et al., 2013) (Khazaei et al., 2013).

Material Science Applications

In material science, compounds containing the "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" framework have been used to synthesize novel polymers with specific properties. For instance, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used to prepare fluorinated polyamides with inherent viscosities, showcasing their solubility in organic solvents and high thermal stability. These polymers exhibit desirable properties such as low dielectric constants, low moisture absorption, high transparency, and can be cast into flexible, strong films, making them suitable for advanced material applications (Liu et al., 2013).

Catalysis and Reaction Mechanisms

The chemical framework of "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" has been explored in catalysis and reaction mechanisms, particularly in the synthesis of heterocyclic compounds. A mild method for the synthesis of pyridines involves the reaction of alkynone, 1,3-dicarbonyl compound, and ammonium acetate, demonstrating the versatility and efficiency of this compound in heterocyclic synthesis. The method offers good yield and total regiocontrol under mild conditions, contributing to the development of novel synthetic routes for complex molecules (Xiong et al., 2004).

Future Directions

While specific future directions for “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are not mentioned in the retrieved data, compounds with similar structures are being studied for their potential as antiviral and antifungal agents . This suggests that “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” could also be explored for similar applications.

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-8-6-9(2)15-13(16)12(8)19(17,18)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMAZJJEXHOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

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